molecular formula C12H17ClN2OS B4856601 N-[1-(5-chloro-2-thienyl)ethyl]-N'-cyclopentylurea

N-[1-(5-chloro-2-thienyl)ethyl]-N'-cyclopentylurea

Cat. No.: B4856601
M. Wt: 272.79 g/mol
InChI Key: NITMDVOICRJBOL-UHFFFAOYSA-N
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Description

N-[1-(5-chloro-2-thienyl)ethyl]-N’-cyclopentylurea is a synthetic organic compound that belongs to the class of urea derivatives It features a thienyl group, which is a sulfur-containing heterocycle, and a cyclopentyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-chloro-2-thienyl)ethyl]-N’-cyclopentylurea typically involves the reaction of 5-chloro-2-thiophenecarboxaldehyde with an appropriate amine, followed by cyclization and urea formation. One common method includes:

    Step 1 Formation of the intermediate: - Reacting 5-chloro-2-thiophenecarboxaldehyde with ethylamine under acidic conditions to form N-[1-(5-chloro-2-thienyl)ethyl]amine.

    Step 2 Cyclization: - The intermediate is then reacted with cyclopentyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-chloro-2-thienyl)ethyl]-N’-cyclopentylurea can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The chlorine atom in the thienyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted thienyl derivatives.

Scientific Research Applications

N-[1-(5-chloro-2-thienyl)ethyl]-N’-cyclopentylurea has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

Mechanism of Action

The mechanism of action of N-[1-(5-chloro-2-thienyl)ethyl]-N’-cyclopentylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The thienyl group can interact with active sites of enzymes, inhibiting their activity. The urea moiety can form hydrogen bonds with receptor sites, modulating their function. These interactions lead to the compound’s biological effects, such as anti-inflammatory or antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(5-chloro-2-thienyl)ethyl]-N’-propylurea
  • N-[1-(5-chloro-2-thienyl)ethyl]-N’-(2,3-dimethylphenyl)urea
  • N-[1-(5-chloro-2-thienyl)ethyl]-N’-(4-ethylphenyl)urea

Uniqueness

N-[1-(5-chloro-2-thienyl)ethyl]-N’-cyclopentylurea is unique due to its cyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its binding affinity and specificity towards molecular targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

1-[1-(5-chlorothiophen-2-yl)ethyl]-3-cyclopentylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2OS/c1-8(10-6-7-11(13)17-10)14-12(16)15-9-4-2-3-5-9/h6-9H,2-5H2,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NITMDVOICRJBOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)Cl)NC(=O)NC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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